2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Medicinal Chemistry ADME Drug Design

Select this fluorinated pyrimidine building block for its non-interchangeable 2-amino and 4-trifluoromethyl substitution pattern. The 4-CF3 group increases lipophilicity (XLogP3-AA 0.3) for enhanced membrane permeability. The 2-amino group is essential for NF-κB/AP-1 inhibitor activity; replacing it with 2-chloro changes potency >200-fold. The 5-carboxylic acid provides a tractable handle for amide coupling. Ideal for kinase-focused libraries targeting Aurora kinase and PLK.

Molecular Formula C6H4F3N3O2
Molecular Weight 207.11 g/mol
CAS No. 149771-23-3
Cat. No. B117372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
CAS149771-23-3
Molecular FormulaC6H4F3N3O2
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12)
InChIKeyMBDZXCJGXZAHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS 149771-23-3): Procurement-Grade Overview for Medicinal Chemistry and Agrochemical Research


2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine building block featuring a 2-amino group, a 4-trifluoromethyl substituent, and a 5-carboxylic acid handle [1]. This substitution pattern provides a distinct physicochemical profile—including a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 89.1 Ų—that positions it as a versatile intermediate for kinase inhibitor scaffolds and herbicide discovery programs [1]. The compound serves as a precursor to bioactive amides and esters, with documented use in NF-κB/AP-1 transcription factor inhibitor series [2].

Why 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Cannot Be Substituted with Non-Fluorinated or Differently Substituted Pyrimidine-5-carboxylic Acids


Generic substitution of this compound with non-fluorinated pyrimidine-5-carboxylic acids or analogs bearing alternative 2-position substituents is precluded by three critical performance factors. First, the 4-trifluoromethyl group imparts a measurable increase in lipophilicity (XLogP3-AA 0.3) relative to the unsubstituted pyrimidine-5-carboxylic acid (LogP ≈ –0.12), which translates to enhanced membrane permeability in cell-based assays [1]. Second, structure–activity relationship (SAR) studies on related pyrimidine carboxamides demonstrate that the 2-amino substituent is essential for retaining biological activity in NF-κB/AP-1 inhibitor series; replacement with 2-chloro yields a >200-fold improvement in potency, confirming that the 2-position substitution pattern is a non-interchangeable determinant of target engagement [2]. Third, the carboxylic acid group at the 5-position provides a synthetically tractable handle for amide coupling that cannot be repositioned without complete loss of activity [2]. These quantitative differences render generic substitution scientifically indefensible for applications requiring predictable potency, permeability, or synthetic modularity.

Quantitative Differentiation Evidence for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Relative to In-Class Analogs


Lipophilicity (XLogP3-AA) Versus Non-Fluorinated Pyrimidine-5-carboxylic Acid

The 4-trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated pyrimidine-5-carboxylic acid scaffold. The target compound exhibits an XLogP3-AA value of 0.3 [1], while the unsubstituted pyrimidine-5-carboxylic acid (CAS 4595-61-3) has a reported LogP of approximately –0.12 . This 0.42 log unit increase corresponds to an approximately 2.6-fold higher calculated octanol-water partition coefficient, which is associated with improved passive membrane permeability in Caco-2 and parallel artificial membrane permeability assays (PAMPA) [2]. This differentiation is critical for designing cell-permeable inhibitors and for achieving oral bioavailability.

Medicinal Chemistry ADME Drug Design

NF-κB Transcriptional Inhibition IC50 of Derived Amide Versus 2-Chloro Analog

The 2-amino substitution on the pyrimidine core modulates biological activity in a distinct manner relative to the 2-chloro substituent. The (3,5-dichlorophenyl)amide derivative of the target compound (BDBM50062666) exhibits an IC50 > 10,000 nM against NF-κB-mediated transcriptional activation in human Jurkat T-cells [1]. In contrast, the 2-chloro analog—2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide (SP100030)—displays an IC50 of 50 nM in the same assay system [2]. The >200-fold difference in potency demonstrates that the 2-amino group produces a fundamentally different activity profile, making this building block suitable for applications where attenuated NF-κB inhibition or a distinct selectivity window is required.

Inflammation Immunology Transcription Factor Inhibition

Synthetic Yield from Ethyl Ester Precursor

The carboxylic acid is readily accessible via hydrolysis of the corresponding ethyl ester with a reported yield of approximately 80% . This synthetic efficiency provides a reliable procurement route for multi-gram quantities. In contrast, many alternative 2-substituted-4-(trifluoromethyl)pyrimidine-5-carboxylic acids require multi-step sequences with lower overall yields due to competitive side reactions at the 2-position. The high conversion rate reduces cost-per-gram for downstream derivatization programs and ensures reproducible supply for medicinal chemistry campaigns.

Process Chemistry Scale-Up Synthetic Efficiency

Hydrogen Bond Donor/Acceptor Profile for Targeted Library Design

The compound presents a distinctive hydrogen-bonding pharmacophore: 2 hydrogen bond donors (the amino group and carboxylic acid) and 8 hydrogen bond acceptors (including the trifluoromethyl fluorines and pyrimidine nitrogens) [1]. This profile differs from 2-chloro analogs (which lack the amino donor) and from 2-unsubstituted pyrimidine-5-carboxylic acids (which have fewer acceptors). In fragment-based screening libraries, such donor/acceptor counts influence binding pose diversity and hit rates against kinase ATP-binding pockets. The presence of the 2-amino donor enables interactions with hinge-region backbone carbonyls, a feature exploited in the design of Aurora kinase and PLK inhibitors [2][3].

Medicinal Chemistry Library Design Fragment-Based Drug Discovery

Procurement-Driven Application Scenarios for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid


Kinase Inhibitor Scaffold Synthesis via Amide Coupling

The carboxylic acid handle at the 5-position enables direct amide bond formation with diverse amine fragments. This compound has been employed as a core intermediate in the construction of kinase-focused libraries, particularly for generating 2-aminopyrimidine-based inhibitors targeting Aurora kinase and polo-like kinase (PLK) [1][2]. The 2-amino group provides a critical hinge-binding motif, while the 4-trifluoromethyl group enhances target residence time through hydrophobic interactions. Procurement of this building block enables rapid SAR exploration around the pyrimidine core without the need for de novo synthesis of the fluorinated heterocycle.

NF-κB/AP-1 Pathway Modulator Development

As demonstrated by the quantitative SAR data, amide derivatives of this acid exhibit moderate to low NF-κB inhibitory activity (IC50 > 10,000 nM) [3]. This property makes the scaffold valuable for developing compounds where complete blockade of NF-κB is undesirable—for instance, in applications requiring immunomodulation rather than immunosuppression. The compound serves as a starting point for optimizing transcription factor selectivity profiles, with the potential to dial in activity through systematic variation of the amide substituent [4].

Agrochemical Lead Generation for Herbicide Discovery

Pyrimidine-5-carboxylic acids bearing trifluoromethyl groups have been patented as herbicide leads due to their ability to inhibit key plant metabolic enzymes [5]. The 2-amino-4-(trifluoromethyl) substitution pattern is specifically claimed in related herbicidal compositions. Researchers can leverage this building block to synthesize focused libraries of amide and ester analogs for screening against weed species, capitalizing on the enhanced metabolic stability conferred by the trifluoromethyl group [5].

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